molecular formula C20H16ClN3O2 B11130554 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11130554
M. Wt: 365.8 g/mol
InChI Key: PZCQYGNLSRRALW-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the following steps:

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the indole and isoquinoline moieties, potentially leading to unique biological activities and therapeutic applications.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-17-6-3-7-18-15(17)8-10-24(18)11-9-22-20(26)16-12-23-19(25)14-5-2-1-4-13(14)16/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25)

InChI Key

PZCQYGNLSRRALW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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